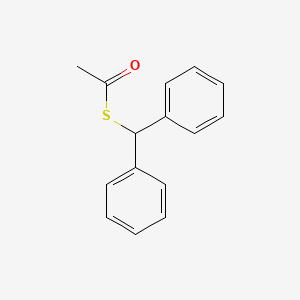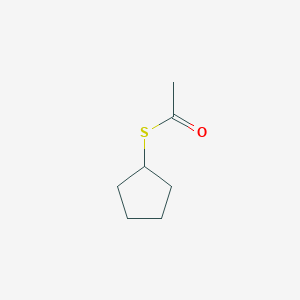
Cyclopentanethiol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanethiol acetate, also known as acetylmercaptocyclopentane, is an organic compound with the molecular formula C7H12OS. It is a thioester derivative of cyclopentanethiol and is characterized by its unique structure, which includes a cyclopentane ring bonded to a thiol group and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentanethiol acetate can be synthesized through the reaction of cyclopentanethiol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the thiol group reacting with the acylating agent to form the thioester bond. The general reaction is as follows:
Cyclopentanethiol+Acetic Anhydride→Cyclopentanethiol Acetate+Acetic Acid
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentanethiol acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to form cyclopentanethiol.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanethiol sulfoxide or sulfone.
Reduction: Formation of cyclopentanethiol.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Cyclopentanethiol acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of cyclopentanethiol acetate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cyclopentanethiol acetate can be compared with other thioester compounds, such as:
Cyclohexanethiol acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Cyclopentanethiol propionate: Similar structure but with a propionate group instead of an acetate group.
Cyclopentanethiol butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring, thiol group, and acetate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C7H12OS |
|---|---|
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
S-cyclopentyl ethanethioate |
InChI |
InChI=1S/C7H12OS/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 |
Clé InChI |
LSEYTICQPCCBPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




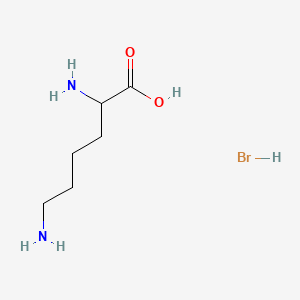
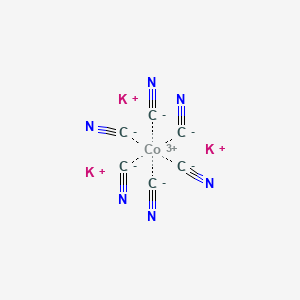


![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
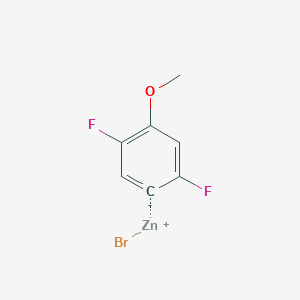
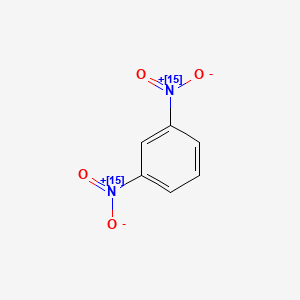

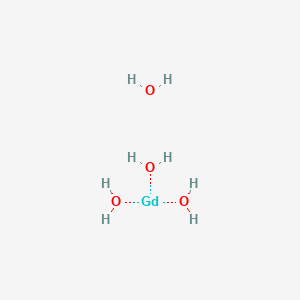

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
